2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”. However, related compounds such as chloroacetamide are produced by ammonolysis of esters of chloroacetic acid2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroanalytical data such as NMR, IR, and elemental analysis. Unfortunately, I couldn’t find specific molecular structure data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific physical and chemical property data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives : A study by P. Yu et al. (2014) described the synthesis of novel derivatives through carbodiimide condensation, which is a method that could be applicable for compounds with structural similarities to "2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide". These derivatives were characterized using IR, 1H NMR, and X-ray diffraction techniques, highlighting the utility of these methods in the synthesis and structural elucidation of complex organic compounds (P. Yu et al., 2014).
Biological Applications and Activity
Anticancer Activity of Thiadiazole Derivatives : A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity against human lung adenocarcinoma cells. One derivative exhibited high selectivity and significant apoptosis, demonstrating the potential of thiadiazole derivatives in cancer treatment (A. Evren et al., 2019).
Insecticidal Assessment Against Cotton Leafworm : A. Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were tested for their insecticidal activity against Spodoptera littoralis, highlighting the potential of such compounds in agricultural pest control (A. Fadda et al., 2017).
Photovoltaic Efficiency and Molecular Docking
Photovoltaic Efficiency Modeling : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells. Their work provides insights into the light harvesting efficiency and electronic properties of such compounds, which could be relevant for the development of new materials for solar energy conversion (Y. Mary et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, I couldn’t find any specific safety and hazard data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.
Future Directions
The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find any specific information on the future directions of “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field.
properties
IUPAC Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPALYUNYHSIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367854 |
Source
|
Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
15777-46-5 |
Source
|
Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.